molecular formula C22H22N6O4S B2715517 2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1020502-41-3

2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2715517
CAS RN: 1020502-41-3
M. Wt: 466.52
InChI Key: SQRPGANUTGZSCP-UHFFFAOYSA-N
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Description

2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22N6O4S and its molecular weight is 466.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have focused on synthesizing novel derivatives and complexes of pyrazole-acetamide to explore their potential applications. For instance, the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity due to the structural arrangement and hydrogen bonding interactions within these compounds (Chkirate et al., 2019). These findings suggest the utility of such compounds in developing antioxidant agents.

Biological and Pharmacological Activities

The exploration of pyrazole-acetamide derivatives extends into various biological activities, including antimicrobial, antitumor, analgesic, and anti-inflammatory effects:

  • Antimicrobial and Antitumor Activities : Certain pyrazole-acetamide derivatives have shown promising results in antimicrobial screening and in vitro antitumor evaluation against specific cancer cell lines, highlighting their potential as leads for developing new therapeutic agents (Aly et al., 2011); (El-Morsy et al., 2017).

  • Analgesic and Anti-inflammatory Actions : The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives have demonstrated their potential for toxicity assessment, tumor inhibition, and exhibiting analgesic and anti-inflammatory actions, which could be beneficial for developing new therapeutic drugs (Faheem, 2018).

Chemical Transformations and Molecular Interactions

Studies also focus on understanding the chemical transformations and molecular interactions involving pyrazole-acetamide derivatives. These investigations aim to elucidate the mechanisms underlying their biological activities and to optimize their pharmacological properties. For example, the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has provided insights into the versatility of these compounds in synthesizing heterocyclic structures with potential biological activities (Rahmouni et al., 2014).

properties

IUPAC Name

2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S/c1-30-15-9-14(10-16(11-15)31-2)24-17(29)12-28-19(23)18(22(26-28)33-3)21-25-20(27-32-21)13-7-5-4-6-8-13/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRPGANUTGZSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

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